N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-6-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-11-3-4-12-13(9-11)19-14(17-12)16-5-2-7-18-8-6-15-10-18/h3-4,6,8-10H,2,5,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVAWCJGXHFZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NCCCN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine typically involves the condensation of 6-methyl-2-aminobenzothiazole with 3-(1H-imidazol-1-yl)propylamine. The reaction is usually carried out in the presence of a suitable condensing agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under an inert atmosphere .
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow synthesis techniques, which allow for better control over reaction conditions and improved yields. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions, particularly at the 6-methyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzothiazole rings exhibit significant antimicrobial properties. N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine has been studied for its effectiveness against various bacterial strains, including resistant strains. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Anticancer Potential
The imidazole and benzothiazole components of this compound suggest potential anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by interfering with the cell cycle. Further research is required to elucidate the specific pathways involved.
Neuroprotective Effects
Recent investigations have suggested that this compound may possess neuroprotective properties, potentially beneficial for conditions such as Alzheimer's disease. The imidazole group is known to interact with neurotransmitter systems, which could contribute to neuroprotection.
Pesticide Development
Due to its biological activity, this compound is being explored as a base for developing novel pesticides. Its ability to affect microbial growth can be harnessed to create effective fungicides or herbicides that are less harmful to non-target organisms.
Dyes and Pigments
The structural characteristics of this compound allow it to be used in synthesizing dyes and pigments. The stability of the benzothiazole framework contributes to the durability and colorfastness of the resulting products.
Pharmaceutical Intermediates
This compound can serve as an intermediate in the synthesis of various pharmaceuticals. Its functional groups can be modified to create derivatives with enhanced properties or new therapeutic effects.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antimicrobial Studies : A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics .
- Cancer Research : In vitro assays indicated that this compound could inhibit the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Agricultural Testing : Field trials showed that formulations containing this compound significantly reduced fungal infections in crops compared to untreated controls, highlighting its potential as a biopesticide .
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzothiazole moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Benzothiazole Derivatives
(a) N-[3-(1H-Imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine
- Structural difference : The 6-methyl group in the target compound is replaced by a 6-methoxy substituent.
(b) N-[3-(1H-Imidazol-1-yl)propyl]-4,5-dimethyl-1,3-benzothiazol-2-amine
- Structural difference : Additional 4,5-dimethyl groups on the benzothiazole ring.
- This compound (CAS: 1177341-69-3) has a molecular formula of C₁₅H₁₈N₄S (MW: 286.39 g/mol) .
Variants with Modified Side Chains
(a) N-(2-Chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine
- Structural difference : The benzothiazole core is replaced by a 2-chloro-6-fluorobenzyl group.
- Impact : The chloro-fluoro substitution introduces electronegative halogens, which may enhance interactions with polar residues in target proteins. This compound (CAS: 852934-12-4) has a molecular formula of C₁₃H₁₄ClFN₃ (MW: 270.72 g/mol) .
(b) N-[3-(1H-Imidazol-1-yl)propyl]-6-pyridin-2-yl-2-pyridin-3-ylpyrimidin-4-amine
- Structural difference : A pyrimidine ring with pyridinyl substituents replaces the benzothiazole core.
- This compound (MW: 357.41 g/mol) has the formula C₂₀H₁₉N₇ .
Inhibitors with Shared Pharmacophoric Features
(a) MMV3 (Partial Structure)
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine, identified by its CAS number 1177271-96-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₆N₄S
- Molecular Weight : 272.37 g/mol
This compound exhibits various biological activities primarily through its interaction with specific biological targets. One notable mechanism is its role as a Syk kinase inhibitor , which is crucial in several signaling pathways related to immune responses and cancer progression .
Therapeutic Applications
Research indicates that this compound may be beneficial in treating conditions associated with dysregulated Syk kinase activity, such as:
- Cancer : Inhibition of Syk has been linked to reduced tumor growth and metastasis.
- Autoimmune Diseases : Modulation of immune responses can alleviate symptoms in disorders like rheumatoid arthritis.
In Vitro Studies
Recent studies have demonstrated that compounds similar to this compound exhibit potent inhibitory activity against voltage-gated potassium channels (Kv1.3), which are implicated in various pathophysiological conditions .
Study 1: Syk Inhibition and Cancer Therapy
A study published in the Canadian Patents Database highlighted the efficacy of imidazopyrazine derivatives, including this compound, as Syk inhibitors. These compounds demonstrated significant anti-tumor activity in preclinical models, suggesting their potential for development into therapeutic agents for cancer treatment .
Study 2: Ion Channel Modulation
Another investigation focused on the compound's ability to modulate Kv1.3 channels. The results indicated that certain analogs exhibited comparable potency to established Kv1.3 inhibitors, underscoring the relevance of this compound in neurological and autoimmune conditions .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| This compound | Syk Inhibitor | Syk Kinase | Canadian Patents Database |
| Analog 8b | Kv1.3 Inhibitor | Kv1.3 Channel | PubMed |
| N-{3-1,1-dioxido-1,2-benzothiazol-3-ylamino}propyl benzamide | Kv1.3 Inhibitor | Kv1.3 Channel | PubMed |
Q & A
Q. What are the common synthetic routes for preparing N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine?
The compound is typically synthesized via nucleophilic substitution. For example, a related benzothiazole derivative was prepared by reacting 6-methoxy-1,3-benzothiazol-2-amine with 1-(1-adamantylacetyl)-1H-imidazole in chloroform under reflux, followed by crystallization . Key steps include optimizing solvent systems (e.g., DMF with triethylamine as a base) and reaction time (6–12 hours). Characterization via NMR and X-ray crystallography is critical to confirm regioselectivity and purity .
Q. How can the structure of this compound be confirmed experimentally?
- X-ray crystallography resolves the molecular geometry, including dihedral angles between the benzothiazole and imidazole moieties. For example, a similar compound exhibited a dihedral angle of 66.35° between quinazoline and imidazole planes .
- NMR spectroscopy identifies proton environments: the methyl group on benzothiazole (δ ~2.6 ppm), imidazole protons (δ ~7.0–7.7 ppm), and NH signals (δ ~7.3 ppm) .
- IR spectroscopy detects functional groups (e.g., NH stretching at ~3178 cm⁻¹, C=N/C=S vibrations at ~1600–1472 cm⁻¹) .
Q. What solvents and conditions are optimal for crystallization?
Ethanol or chloroform/methanol mixtures are commonly used. Slow evaporation at 4°C promotes single-crystal growth. For example, a triclinic crystal system (space group P1) with H-bonded dimers was reported for a benzothiazole-imidazole derivative .
Advanced Research Questions
Q. How can reaction yields be improved using Design of Experiments (DoE)?
Statistical DoE methods (e.g., factorial designs) optimize parameters like temperature, solvent polarity, and stoichiometry. For instance, a central composite design could minimize trial runs while maximizing yield. Previous studies used reflux time (6–12 hours) and molar ratios (1:1 to 1:1.2) as variables .
Q. What computational tools predict the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Molecular docking (AutoDock, Schrödinger) evaluates interactions with biological targets (e.g., enzymes with benzothiazole-binding pockets). A study on antioxidant triazole derivatives used docking to correlate structure-activity relationships .
- Molecular Dynamics (MD) simulations assess stability in solvent environments or protein-ligand complexes .
Q. How do intermolecular interactions influence crystallographic packing?
The compound’s crystal structure is stabilized by:
- N–H···N hydrogen bonds (2.8–3.0 Å) between the benzothiazole NH and imidazole nitrogen.
- π-π stacking (3.6–4.0 Å) between aromatic rings.
- C–H···O/S interactions from methoxy or thiazole groups .
Q. What analytical techniques resolve contradictions in spectral data?
Discrepancies in NMR or IR spectra may arise from tautomerism (imidazole NH vs. benzothiazole NH). Solutions include:
- Variable-temperature NMR to detect dynamic equilibria.
- 2D NMR (COSY, HSQC) to assign overlapping signals.
- Mass spectrometry (HRMS) to confirm molecular weight and rule out impurities .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability .
Q. What strategies validate the compound’s stability under physiological conditions?
- HPLC stability assays : Monitor degradation in PBS (pH 7.4) or simulated gastric fluid.
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the imidazole-propyl linkage).
- Accelerated stability studies : High-temperature (40°C) or high-humidity (75% RH) conditions .
Q. How to design SAR studies for optimizing bioactivity?
- Scaffold modifications : Replace benzothiazole with thiadiazole or vary substituents (e.g., 6-methyl → 6-fluoro).
- Side-chain variations : Adjust the propyl linker length or substitute imidazole with triazole.
- In vitro assays : Test against target enzymes (e.g., kinase inhibition) or cell lines (e.g., anticancer activity in HeLa cells) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
